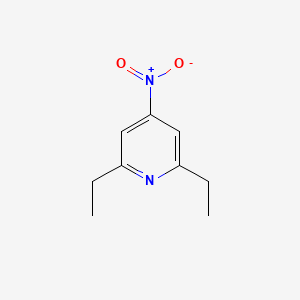
2,6-Diethyl-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two ethyl groups at the 2 and 6 positions and a nitro group at the 4 position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-nitropyridine typically involves nitration of 2,6-diethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration and formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for better control of reaction conditions, improved safety, and higher yields. Continuous flow systems minimize the accumulation of highly energetic intermediates, reducing the risk of explosions .
化学反应分析
Types of Reactions
2,6-Diethyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Reduction: 2,6-Diethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2,6-Diethyl-4-pyridinecarboxylic acid.
科学研究应用
2,6-Diethyl-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 2,6-Diethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
2,6-Dimethyl-4-nitropyridine: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diethylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the ethyl groups, affecting its physical and chemical properties.
Uniqueness
2,6-Diethyl-4-nitropyridine is unique due to the presence of both ethyl groups and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2,6-diethyl-4-nitropyridine |
InChI |
InChI=1S/C9H12N2O2/c1-3-7-5-9(11(12)13)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
MEBVPHYSCAPIOH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=N1)CC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


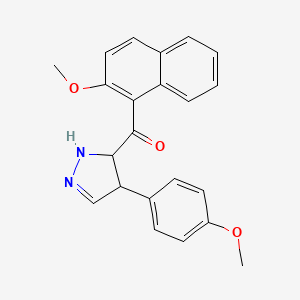
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

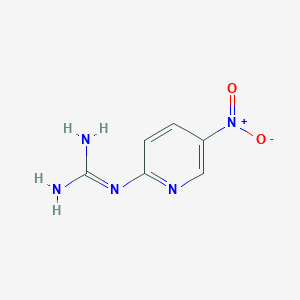
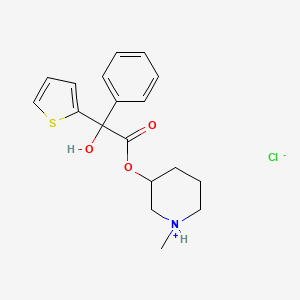
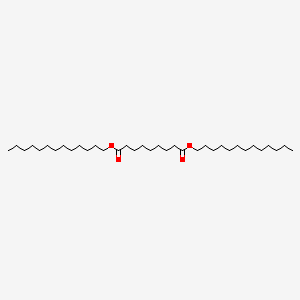
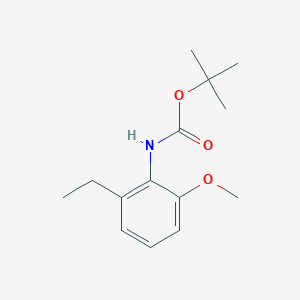
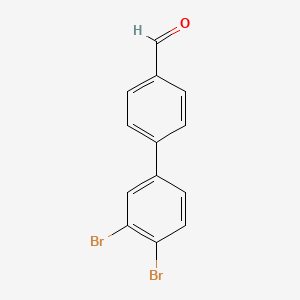
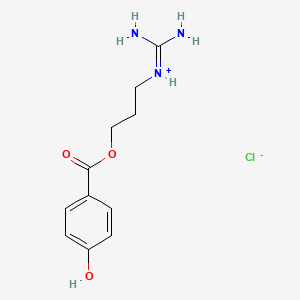

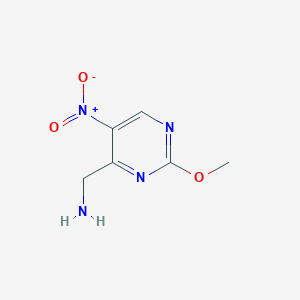
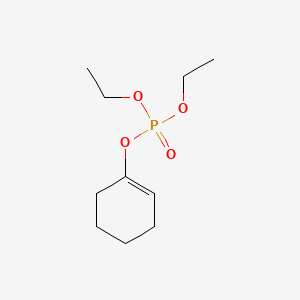
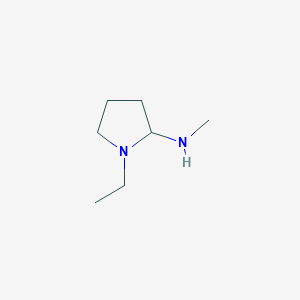
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
